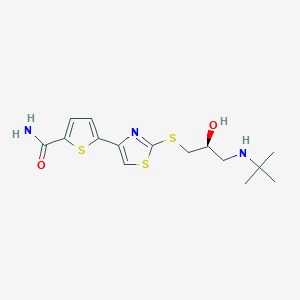
Arotinolol, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arotinolol, (S)- is a useful research compound. Its molecular formula is C15H21N3O2S3 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arotinolol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arotinolol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics
- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 2 hours post-administration.
- Distribution : Highly bound to serum proteins (95.3% for R-enantiomer and 84.5% for S-enantiomer), with a significant volume of distribution primarily to the liver, lungs, and heart .
- Metabolism : The R-enantiomer is eliminated unchanged via urine, while the S-enantiomer undergoes metabolism .
Chronic Heart Failure (CHF)
A systematic review of randomized controlled trials (RCTs) involving 1,717 patients indicated that Arotinolol significantly improves outcomes in CHF. Key findings include:
| Outcome Measure | Improvement |
|---|---|
| Left Ventricular Ejection Fraction (LVEF) | Increased |
| Brain Natriuretic Peptide (BNP) Levels | Decreased |
| Cardiac Index (CI) | Increased |
The compound enhances endothelial function by modulating nitric oxide levels and reduces sympathetic excitability associated with CHF .
Hypertension Management
Arotinolol has demonstrated significant efficacy in managing hypertension, particularly in patients exhibiting non-dipper patterns. A clinical trial revealed that daily administration of 40 mg effectively restored circadian rhythms of blood pressure:
| Study Parameter | Result |
|---|---|
| Systolic Blood Pressure Reduction | Significant reduction observed |
| Diastolic Blood Pressure Reduction | Significant reduction observed |
This suggests a role for Arotinolol in improving nighttime blood pressure control .
Essential Tremor Treatment
In a randomized crossover trial comparing Arotinolol to propranolol for treating essential tremor, Arotinolol showed superior efficacy at lower doses:
| Treatment Comparison | Efficacy |
|---|---|
| Arotinolol (20 mg twice daily) | More effective than propranolol (80 mg twice daily) |
This finding highlights Arotinolol's potential as a therapeutic option for tremor-related disorders .
Case Studies
Several case studies further illustrate the effectiveness of Arotinolol in clinical settings:
- Case Study on CHF : A patient with chronic heart failure showed marked improvement in LVEF and reduced BNP levels after initiating treatment with Arotinolol.
- Hypertension Management : Another cohort demonstrated significant reductions in both systolic and diastolic blood pressure after four weeks of treatment with Arotinolol .
特性
CAS番号 |
139332-61-9 |
|---|---|
分子式 |
C15H21N3O2S3 |
分子量 |
371.5 g/mol |
IUPAC名 |
5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m0/s1 |
InChIキー |
BHIAIPWSVYSKJS-VIFPVBQESA-N |
SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
異性体SMILES |
CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
正規SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















